molecular formula C19H15FN4O2 B2783278 2-(4-fluorophenyl)-5-(3-methoxybenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1326916-37-3

2-(4-fluorophenyl)-5-(3-methoxybenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No.: B2783278
CAS No.: 1326916-37-3
M. Wt: 350.353
InChI Key: CBBAMGUKQHUQNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-5-(3-methoxybenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a useful research compound. Its molecular formula is C19H15FN4O2 and its molecular weight is 350.353. The purity is usually 95%.
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Scientific Research Applications

Phosphodiesterase Type 4 Inhibitors

The research on pyrazolo[1,5-a]-1,3,5-triazines, which are chemically related to the query compound, has led to the discovery of new structural classes of potent phosphodiesterase type 4 inhibitors with high isoenzyme selectivity. These compounds, including 8-(2-methoxybenzyl)-4-(N-methylamino)-2-n-propylpyrazolo[1,5-a]-1,3,5-triazine and its analogs, have shown strong inhibition of LPS-induced TNF-alpha release from human mononuclear cells, highlighting their potential in inflammatory and immune-related conditions (Raboisson et al., 2003).

Corticotropin-Releasing Factor Receptor-1 Antagonists

Another study has identified 8-(4-methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazines as selective and centrally active corticotropin-releasing factor receptor-1 (CRF1) antagonists. These compounds, particularly analogue 12-3, have shown potent CRF1 antagonistic activity with good pharmacokinetic profiles and effectiveness in rat models of anxiety, pointing to their potential as anxiolytic or antidepressant drugs (Gilligan et al., 2009).

Anticonvulsant Activity

Investigations into imidazo[4,5-d]-1,2,3-triazines and pyrazolo[3,4-d]-1,2,3-triazines, similar in structure to the compound , have revealed potent anticonvulsant activity against maximal electroshock-induced seizures. These findings underscore the potential of these compounds in the development of new antiepileptic drugs, though their emetic properties may limit their use (Kelley et al., 1995).

Anticancer Activity

Further research has focused on the synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, exploring their in vitro cytotoxic activities against various human cancer cell lines. This research direction emphasizes the versatility of this chemical framework in contributing to the discovery of new anticancer agents (Hassan et al., 2015).

Properties

IUPAC Name

2-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2/c1-26-16-4-2-3-13(9-16)11-23-19(25)18-10-17(22-24(18)12-21-23)14-5-7-15(20)8-6-14/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBAMGUKQHUQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.